N-[(4-methylphenyl)methyl]-2,3-dihydro-1H-inden-1-amine hydrochloride
Overview
Description
N-[(4-methylphenyl)methyl]-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound with the molecular formula C17H20ClN. It is a specialty product often used in proteomics research . This compound is characterized by its unique structure, which includes an indene moiety and a substituted amine group.
Preparation Methods
The synthesis of N-[(4-methylphenyl)methyl]-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves several steps. One common synthetic route includes the reaction of 4-methylbenzyl chloride with 2,3-dihydro-1H-indene-1-amine under specific conditions to form the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
N-[(4-methylphenyl)methyl]-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
N-[(4-methylphenyl)methyl]-2,3-dihydro-1H-inden-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving protein interactions and enzyme mechanisms.
Medicine: Research into its potential therapeutic effects and its role in drug development is ongoing.
Industry: It is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[(4-methylphenyl)methyl]-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
N-[(4-methylphenyl)methyl]-2,3-dihydro-1H-inden-1-amine hydrochloride can be compared to other similar compounds such as:
Mephedrone (4-MMC): Shares structural similarities but differs in its pharmacological effects and applications.
Indole derivatives: These compounds have a similar indene moiety but vary in their functional groups and biological activities.
Imidazole derivatives: While structurally different, they share some overlapping applications in medicinal chemistry and drug development.
This compound’s unique structure and versatile reactivity make it a valuable tool in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2,3-dihydro-1H-inden-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N.ClH/c1-13-6-8-14(9-7-13)12-18-17-11-10-15-4-2-3-5-16(15)17;/h2-9,17-18H,10-12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEIRNWKBDRYIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2CCC3=CC=CC=C23.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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